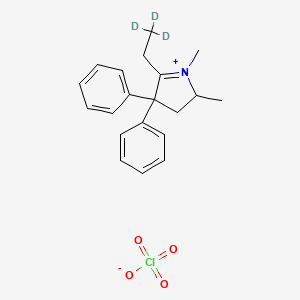

Eddp-D3 perchlorate

Description

Overview of Stable Isotope-Labeled Internal Standards in Contemporary Analytical Sciences

In modern analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are fundamental for achieving accurate and reliable results. scispace.com These standards are compounds where one or more atoms are replaced with a stable, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The resulting molecule is chemically almost identical to the unlabeled analyte of interest but has a higher mass, allowing it to be distinguished by a mass spectrometer. acanthusresearch.commusechem.com

The primary function of a SIL internal standard is to correct for variations that can occur during sample preparation and analysis. musechem.com By adding a known quantity of the SIL standard to a sample at the beginning of the workflow, it experiences similar conditions as the target analyte, including any loss during extraction, ion suppression or enhancement in the mass spectrometer (matrix effects), and fluctuations in instrument performance. scispace.commusechem.com Because the standard and analyte behave almost identically, the ratio of their signals remains constant, enabling precise quantification of the analyte even when absolute signal intensities vary.

Several factors are crucial for a good SIL internal standard. The isotopic label must be stable and positioned on a non-exchangeable site within the molecule to prevent its loss or exchange with protons from the solvent or sample matrix. acanthusresearch.com For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com Furthermore, a sufficient mass difference between the analyte and the standard, typically three or more mass units for small molecules, is required to prevent spectral overlap. acanthusresearch.com While SIL internal standards are generally considered the best choice, it is noted that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their unlabeled counterparts, a phenomenon known as the deuterium isotope effect. scispace.com

Historical Perspectives on Deuterated Methadone Metabolite Research

The use of deuterated compounds in drug research has a history rooted in the study of drug metabolism. Early investigations dating back several decades utilized deuterium labeling to trace the biotransformation of therapeutic agents. The concept of replacing hydrogen with deuterium is a form of bioisosterism, aimed at creating an analog with potentially superior properties. wikipedia.org The first patents for deuterated molecules were granted in the 1970s, evolving from earlier work with deuterated metabolites. wikipedia.org

Specifically for methadone, research from the early 1980s details the synthesis of deuterium-labeled methadone and its metabolites to study its metabolic pathways in rats using gas chromatography-mass spectrometry (GC-MS). ubc.ca These studies were pivotal in defining the mass fragmentation processes of methadone and its metabolites and developing sensitive analytical methods for pharmacokinetic studies. ubc.ca Methadone is primarily metabolized in the liver to its main, inactive urinary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). cerilliant.comdtpm.comnih.govoup.com The development of deuterated versions of EDDP, such as EDDP-D3, provided researchers with the ideal internal standards for these quantitative analyses. ubc.caoup.com These labeled standards proved to be selective and essential for accurately measuring methadone and EDDP levels in biological fluids, a practice that has become a cornerstone of modern methadone maintenance therapy monitoring and forensic toxicology. ubc.caoup.com

Academic Significance of EDDP-D3 Perchlorate (B79767) as a Reference Standard in Research

EDDP-D3 perchlorate holds significant academic and practical importance as a certified reference material (CRM). cerilliant.com Its primary role is to serve as a stable-labeled internal standard for the quantitative analysis of EDDP and its parent compound, methadone. cerilliant.comdtpm.com This is crucial in several scientific domains, including clinical toxicology, forensic analysis, and urine drug testing. cerilliant.comchemicalbook.com

The use of EDDP-D3 perchlorate is particularly vital for analytical methods such as Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS). cerilliant.comdtpm.com In clinical toxicology, it is employed to monitor patient compliance in methadone maintenance programs. In forensic science, it aids in the accurate detection of methadone and its metabolites in biological samples like urine. The deuterium labeling provides a distinct mass signature that allows it to be differentiated from the non-labeled EDDP, ensuring high precision in quantification by minimizing analytical interferences like ion suppression. As a CRM, it is produced according to stringent standards, often under ISO 17034 guidelines, ensuring its concentration and purity for use as a reliable calibrator in analytical assays. lgcstandards.comlgcstandards.com

Interactive Data Tables

Chemical and Physical Properties of EDDP-D3 Perchlorate

This table summarizes the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate | lgcstandards.comnih.gov |

| Molecular Formula | C₂₀D₃H₂₁N · ClO₄ | sigmaaldrich.com |

| Molecular Weight | 380.88 g/mol | lgcstandards.comnih.gov |

| CAS Number | 136765-23-6 | lgcstandards.comnih.govsigmaaldrich.com |

| Form | Liquid (typically sold as a solution in methanol) | lgcstandards.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| InChI Key | FICCBMGBBWWZRF-NIIDSAIPSA-M |

Research Applications of EDDP-D3 Perchlorate

This table outlines the primary research and analytical applications of the reference material.

| Application Area | Specific Use | Analytical Technique(s) | Source(s) |

| Forensic Toxicology | Detection and quantification of methadone and EDDP in biological samples. | GC/MS, LC/MS | cerilliant.comdtpm.com |

| Clinical Toxicology | Monitoring methadone compliance in opioid dependency treatment. | GC/MS, LC/MS | cerilliant.comdtpm.com |

| Urine Drug Testing | Used as an internal standard for verifying methadone use. | GC/MS, LC/MS | cerilliant.comdtpm.comchemicalbook.com |

| Pharmacokinetic Studies | To understand the metabolism and excretion of methadone. | GC-MS | ubc.ca |

| Analytical Chemistry | Serves as a certified reference material and internal standard for accurate quantification. | GC/MS, LC/MS | cerilliant.com |

Compound Reference Table

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICCBMGBBWWZRF-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016148 | |

| Record name | EDDP-D3 Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-23-6 | |

| Record name | EDDP-D3 Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Eddp D3 Perchlorate

Approaches to Deuterium (B1214612) Incorporation in Precursor Molecules

The synthesis of EDDP-d3 perchlorate (B79767) originates from its non-deuterated precursor, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), which is a primary metabolite of methadone. vulcanchem.com The general strategy for producing deuterated compounds involves either a multi-step synthesis from available deuterated building blocks or a post-synthesis hydrogen-deuterium (H/D) exchange. google.com For EDDP-d3 perchlorate, the common approach is the direct deuteration of the EDDP molecule.

The precursor EDDP is formed through the N-demethylation of methadone, a process that can be mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, in biological systems. vulcanchem.com For laboratory synthesis, EDDP serves as the direct starting material for deuterium labeling. The key site for deuteration is the ethylidene group, where three hydrogen atoms are replaced with deuterium. This selective labeling is crucial for its use as an internal standard in mass spectrometry-based assays, as it provides a distinct mass shift without significantly altering the chemical properties of the molecule. vivanls.com

Two primary strategies exist for incorporating deuterium:

Synthesis from Deuterated Precursors : This involves building the molecule from smaller, already deuterated starting materials. This method is often complex and costly due to the limited availability of diverse deuterated precursors. google.com

Direct Hydrogen-Deuterium Exchange : This is a more common and efficient method where the final molecule (or a late-stage intermediate) undergoes an exchange reaction to replace specific hydrogen atoms with deuterium. snnu.edu.cn This is the preferred method for synthesizing EDDP-d3.

Optimized Synthetic Pathways for EDDP-D3 Perchlorate Generation

The generation of EDDP-d3 perchlorate is a well-defined process that involves the specific deuteration of the EDDP precursor followed by the formation of the stable perchlorate salt.

The introduction of deuterium at the ethylidene group of EDDP is typically achieved through acid-catalyzed exchange reactions. This process involves refluxing EDDP in a deuterated solvent with a deuterium-donating acid catalyst. This technique allows for a direct and site-specific hydrogen-deuterium exchange at the β-position of the ethylidene moiety.

The reaction is carefully monitored using mass spectrometry to ensure a high level of isotopic enrichment, typically greater than 99%. To drive the reaction to completion and maximize isotopic purity, strategies such as using an excess of the deuterated reagents (1.5–2.0 equivalents) and extending the reaction time up to 72 hours may be employed.

Table 1: Reaction Conditions for Acid-Catalyzed Deuteration of EDDP

| Parameter | Condition | Source |

|---|---|---|

| Catalysts | Deuterated hydrochloric acid (DCl) or deuterated sulfuric acid | |

| Deuterium Source | Deuterated methanol (B129727) or acetonitrile (B52724) | |

| Temperature | 40–60°C |

| Duration | 24–48 hours (can be extended to 72 hours) | |

The pyrrolinium structure is inherent to the EDDP molecule. The critical step following deuteration is the formation of the perchlorate salt. The deuterated EDDP intermediate is treated with perchloric acid (HClO₄) to yield the final EDDP-d3 perchlorate salt. This conversion is crucial as it enhances the compound's stability and improves its solubility in solvents like methanol, which is preferred for creating certified reference materials.

The crystallization process takes advantage of the properties of the perchlorate anion. Perchlorate is a weakly coordinating anion, which means it interacts weakly with the cationic EDDP-d3 molecule, facilitating the formation of well-defined crystals. researchgate.net The reaction is performed at reduced temperatures to prevent any potential degradation of the compound.

Table 2: Parameters for Perchlorate Salt Formation

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Perchloric acid (HClO₄) | |

| Molar Ratio | 1:1 (EDDP-d3 : HClO₄) | |

| Temperature | 0–5°C | ubc.ca |

| Resulting Purity | ≥99% | |

Deuteration Techniques and Reaction Conditions

Purification and Isolation Protocols for High-Purity Research Material

Achieving high purity is essential for the use of EDDP-d3 perchlorate as a certified reference material. The primary method for purification is High-Performance Liquid Chromatography (HPLC). HPLC is effective at separating the target deuterated compound from impurities such as any remaining non-deuterated EDDP and residual methadone.

The choice of HPLC column is important for optimal separation. A biphenyl (B1667301) column is often used due to the favorable π-π interactions with the aromatic rings of the EDDP-d3 molecule. In addition to HPLC, Solid-Phase Extraction (SPE) can be utilized as a complementary technique to minimize byproducts.

Table 3: High-Performance Liquid Chromatography (HPLC) Purification Protocol

| Parameter | Specification | Source |

|---|---|---|

| Column Type | Biphenyl | |

| Column Dimensions | 150 mm × 4.6 mm, 2.7 µm | |

| Mobile Phase | 70:30 methanol:ammonium (B1175870) formate (B1220265) (10 mM, pH 3.5) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm | |

Assessment of Isotopic Purity and Site-Specific Deuterium Labeling

Verifying the isotopic purity and the specific location of the deuterium atoms is a critical final step. Mass spectrometry (MS) is the principal analytical tool for this assessment. ubc.ca

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a powerful method for determining isotopic purity. nih.govresearchgate.net This technique can distinguish between the different H/D isotopologs (molecules that differ only in their isotopic composition) and allows for the calculation of isotopic enrichment based on the relative abundance of their ions. nih.gov The results from this method are highly sensitive, require very little sample, and show good agreement with certified isotopic purity values. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is employed to confirm the site-specific labeling of the deuterium atoms. nih.gov By analyzing the fragmentation patterns of the molecule, researchers can verify that the deuterium atoms are located on the ethylidene group as intended. researchgate.net For EDDP-d3, the multiple reaction monitoring (MRM) transition of m/z 281.2 > 234.2 is used for detection and quantification. nih.gov

Advanced Analytical Characterization and Quantification Methodologies for Eddp D3 Perchlorate in Research Contexts

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry stands as the cornerstone for the analysis of Eddp-D3 perchlorate (B79767), offering unparalleled sensitivity and selectivity. Various hyphenated mass spectrometric techniques are optimized to ensure reliable detection and quantification in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a widely adopted technique for the quantification of EDDP, and by extension, the use of Eddp-D3 perchlorate as an internal standard. nih.govatlashymenoptera.netnih.govoup.comcapes.gov.broup.comresearchgate.netnih.gov Method development for the analysis of EDDP in biological matrices like plasma, urine, and hair typically involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. nih.govatlashymenoptera.netoup.comcapes.gov.brresearchgate.net

Chromatographic separation is commonly achieved using C18 or other reversed-phase columns, such as a Synergi Hydro-RP or NUCLEODUR® Sphinx RP column. atlashymenoptera.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol (B129727) is frequently employed to achieve optimal separation from matrix interferences. atlashymenoptera.netresearchgate.net

For detection, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For EDDP, a common precursor-to-product ion transition is m/z 278 to m/z 234. oup.com When using Eddp-D3 perchlorate as the internal standard, a specific transition for this deuterated analog would be monitored, for instance, m/z 281 to m/z 234. oup.com

Method validation is performed according to international guidelines to ensure the reliability of the results. atlashymenoptera.net Key validation parameters include linearity, accuracy, precision, recovery, and matrix effect. nih.govnih.govoup.com Linearity is typically established over a clinically relevant concentration range, with correlation coefficients (r²) greater than 0.99. nih.gov Accuracy and precision are assessed at multiple concentration levels, with acceptance criteria often set at within ±15% of the nominal value. nih.govoup.com

Table 1: Exemplary LC-MS/MS Method Parameters for EDDP Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Synergi Hydro-RP 80A (50 mm x 2.0 mm, 4 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water atlashymenoptera.net |

| Mobile Phase B | Methanol atlashymenoptera.net |

| Elution | Gradient nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive oup.com |

| MS/MS Transition (EDDP) | m/z 278 → m/z 234 oup.com |

| MS/MS Transition (Eddp-D3) | m/z 281 → m/z 234 oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Optimization

GC-MS is another powerful technique for the analysis of EDDP, often requiring derivatization to improve the chromatographic properties and thermal stability of the analyte. nih.gov However, a significant challenge in GC-MS analysis is the potential for thermal degradation of methadone into EDDP in the hot injector port, which can lead to falsely elevated EDDP concentrations. oup.com

Protocol optimization is therefore critical to mitigate this artifact. Reducing the injector port temperature has been shown to decrease the rate of this thermal conversion. oup.com For instance, lowering the temperature from 260°C to 180°C can significantly reduce the amount of artifactual EDDP formed. oup.com

In GC-MS methods, after extraction from the biological matrix, the analytes are often derivatized, for example, with pentafluoropropionic anhydride/pentafluoropropanol, to enhance volatility and thermal stability. nih.gov The analysis is typically performed in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for EDDP, such as m/z 277. mdpi.comnih.gov Eddp-D3 perchlorate serves as the internal standard, with a corresponding unique ion being monitored.

Table 2: GC-MS Analysis Parameters for EDDP

| Parameter | Condition |

|---|---|

| Derivatization Agent | Pentafluoropropionic anhydride/pentafluoropropanol nih.gov |

| Injector Temperature | Optimized to minimize thermal degradation (e.g., 180°C) oup.com |

| Carrier Gas | Helium mdpi.com |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer Mode | Selected Ion Monitoring (SIM) mdpi.com |

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high precision and accuracy. nih.govacs.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Eddp-D3 perchlorate) to the sample at the beginning of the analytical process. nih.govamericanlaboratory.com

This isotopically labeled internal standard is chemically identical to the analyte of interest (EDDP) but has a different mass due to the presence of stable isotopes (deuterium). americanlaboratory.com Because the internal standard and the analyte behave identically during sample extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally. bvsalud.orgontosight.ai

The concentration of the analyte is determined by measuring the ratio of the signal from the unlabeled analyte to the signal from the isotopically labeled internal standard. americanlaboratory.com This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.gov The use of Eddp-D3 perchlorate in IDMS effectively eliminates the impact of matrix effects and variations in extraction recovery, leading to highly reliable quantitative results in complex matrices such as blood, urine, and hair. nih.govnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation (Focus on methods, not properties)

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) and Orbitrap mass analyzers, is a powerful tool for the structural elucidation of compounds. pharmaron.combioanalysis-zone.comcriver.comsci-hub.seijpras.com While Eddp-D3 perchlorate is a known reference material, HRMS methodologies can be employed to confirm its structure and identify any potential impurities or degradation products.

The primary advantage of HRMS is its ability to provide highly accurate mass measurements, typically with sub-ppm mass accuracy. ijpras.com This allows for the unambiguous determination of the elemental composition of a molecule. sci-hub.se For Eddp-D3 perchlorate, HRMS can confirm the presence of the three deuterium (B1214612) atoms by the precise mass difference compared to the unlabeled EDDP.

In a research context, HRMS can be coupled with liquid chromatography to separate Eddp-D3 perchlorate from other components in a sample. bioanalysis-zone.com The instrument can be operated in full-scan mode to acquire accurate mass data for all ions present. sci-hub.se For structural confirmation, tandem mass spectrometry (MS/MS) experiments can be performed on the accurate mass of the precursor ion. The resulting fragmentation pattern provides detailed structural information that can be used to verify the connectivity of the atoms within the molecule. pharmaron.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Signal Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of a molecule by analyzing the chemical shifts, coupling constants, and integration of the proton signals. For Eddp-D3 perchlorate, ¹H NMR would be used to confirm the identity and purity of the compound. A certificate of analysis for the non-deuterated analog, EDDP perchlorate, confirms its identity through ¹H-NMR analysis. lgcstandards.com

In the ¹H NMR spectrum of EDDP, one would expect to see distinct signals corresponding to the aromatic protons of the two phenyl groups, the protons of the ethyl and methyl groups, and the protons on the pyrrolidine (B122466) ring. rsc.org The integration of these signals would correspond to the number of protons in each environment.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) | EDDP |

| Eddp-D3 perchlorate | |

| Methadone | |

| Acetonitrile | |

| Formic Acid | |

| Methanol | |

| Pentafluoropropionic anhydride |

Deuterium NMR (²H NMR) for Labeling Efficiency and Position Verification

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a powerful spectroscopic technique for the characterization of deuterium-labeled compounds like Eddp-D3 perchlorate. sigmaaldrich.com Its primary role is to confirm the structural integrity of the molecule and to verify the precise location and extent of deuterium incorporation. sigmaaldrich.comrsc.org For highly enriched compounds, conventional proton NMR (¹H NMR) becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com In contrast, ²H NMR provides a direct observation of the deuterium nuclei.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known ¹H spectrum of the parent compound, EDDP. sigmaaldrich.com This allows analysts to confirm that the deuterium atoms are located at the intended positions—in this case, within the D3-methyl group—and have not scrambled to other positions during synthesis. Furthermore, under appropriate experimental conditions, the integration of the ²H NMR signals can be used to quantitatively determine the percentage of deuterium enrichment (isotopic purity). sigmaaldrich.comrsc.org This is crucial for an internal standard, as high isotopic purity minimizes signal overlap with the non-labeled analyte being quantified.

Chromatographic Separation Science for Analytical Purity and Resolution

Chromatography is the cornerstone for assessing the purity of analytical standards and for resolving them from other compounds in a sample matrix. Various chromatographic techniques are applicable to the analysis of Eddp-D3 perchlorate.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the chemical purity of Eddp-D3 perchlorate and its non-labeled counterpart, EDDP. tandfonline.comtandfonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. tandfonline.comresearchgate.net Method development focuses on optimizing mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. tandfonline.com

A typical HPLC method for EDDP, which would be directly applicable to Eddp-D3 perchlorate, involves a C18 column and an isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate. tandfonline.comtandfonline.comresearchgate.net Detection is often performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength around 220 nm. tandfonline.comtandfonline.com The use of a deuterated internal standard like Eddp-D3 perchlorate is standard practice in quantitative HPLC-Mass Spectrometry (LC-MS) methods, which offer higher sensitivity and selectivity. oup.comroche.com

Table 1: Representative HPLC Parameters for EDDP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18, 5 µm, 250x4 mm | tandfonline.com |

| Mobile Phase | Acetonitrile : 0.025 M Ammonium Acetate (90:10 v/v) | tandfonline.com |

| Flow Rate | 1.2 mL/min | tandfonline.com |

| Detection | Diode-Array Detector (DAD) at 220 nm | tandfonline.com |

| Temperature | Ambient | tandfonline.com |

| Injection Volume | 20 µL | tandfonline.com |

| Internal Standard | Anthracene | tandfonline.com |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of EDDP and by extension, Eddp-D3 perchlorate. thermofisher.comspringernature.com This technique is well-suited for identifying and quantifying the analyte and any potential volatile or semi-volatile impurities. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A critical consideration in the GC analysis of these compounds is the potential for thermal degradation. It has been shown that methadone can partially convert to EDDP in the hot GC injector port, creating an analytical artifact. nih.govoup.com Therefore, method development must carefully optimize the injector port temperature to minimize this conversion. nih.govoup.com Despite this, GC-MS remains a preferred confirmatory method in many contexts due to its high resolving power and the structural information provided by the mass spectrometer. thermofisher.comspringernature.com

Table 2: Typical GC-MS Parameters for EDDP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer | nih.gov |

| Injector Temperature | 180-260°C (Optimization required) | nih.gov |

| Column | Capillary Column (e.g., DB-5MS) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Detection Mode | Selective Ion Monitoring (SIM) | springernature.com |

| Ions Monitored (EDDP) | m/z 277 (Quantitation), 220, 178 | oup.com |

Chiral Chromatography for Stereoisomeric Analysis

EDDP possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R-EDDP and S-EDDP). oup.com These enantiomers can have different pharmacological and toxicological profiles. Therefore, stereoselective, or chiral, chromatography is essential for separating and quantifying the individual R- and S-enantiomers of EDDP and, consequently, of Eddp-D3 perchlorate. nih.gov

Chiral analysis is typically performed using HPLC with a specialized chiral stationary phase (CSP). oup.comoup.com An alpha-1-acid glycoprotein (B1211001) (AGP) column is frequently used for this purpose, as it provides effective separation of the EDDP enantiomers. oup.comnih.govunil.ch The mobile phase often consists of an organic modifier like 2-propanol or acetonitrile mixed with an aqueous buffer. oup.comoup.com The ability to resolve the enantiomers is critical in stereoselective metabolism studies, where researchers investigate how the body processes each enantiomer differently.

Table 3: Example Chiral HPLC Parameters for EDDP Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral-AGP, 100 mm x 4.0 mm, 5 µm | oup.com |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 7.0) (22:78 v/v) | oup.com |

| Flow Rate | 0.9 mL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | oup.comoup.com |

| Temperature | 25°C | oup.com |

| Elution Order | R-EDDP followed by S-EDDP | oup.com |

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma or urine, thereby improving the accuracy and longevity of the analytical instrumentation.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for extracting and concentrating analytes like EDDP and Eddp-D3 perchlorate from biological fluids. researchgate.netoup.com SPE offers advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. oup.com

The process involves passing the liquid sample through a cartridge containing a solid sorbent. The choice of sorbent is critical and depends on the chemical properties of the analyte. For EDDP, a basic compound, mixed-mode cation exchange cartridges (e.g., Isolute HCX) are highly effective. oup.com The typical SPE protocol involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted and buffered blood), washing away interferences, and finally eluting the purified analyte with a specific solvent mixture. oup.com

Table 4: General Solid-Phase Extraction Protocol for EDDP from Blood

| Step | Procedure | Reference |

|---|---|---|

| Sample Pre-treatment | Dilute 1 mL whole blood with 6 mL of 0.1M phosphate (B84403) buffer (pH 8.0). Vortex and centrifuge. | oup.com |

| Cartridge Conditioning | Condition a mixed-mode cation exchange SPE column with methanol and phosphate buffer. | oup.com |

| Sample Loading | Apply the supernatant from the pre-treated sample to the cartridge. | oup.com |

| Washing | Wash with deionized water, followed by dilute acetic acid to remove interferences. | oup.com |

| Elution | Elute the analyte with a mixture of an organic solvent and a base (e.g., methanol:ammonia). | farmaciajournal.com |

| Final Step | Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. | farmaciajournal.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Eddp-D3 perchlorate | 2-(ethyl-d3)-ylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate |

| EDDP | 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |

| Methadone | (RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one |

| Acetonitrile | Acetonitrile |

| Ammonium Acetate | Ammonium Acetate |

| 2-Propanol | Propan-2-ol |

| Anthracene | Anthracene |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely employed sample preparation technique for the isolation of analytes from biological fluids. In the context of EDDP analysis, where Eddp-D3 perchlorate is used as an internal standard, LLE methodologies are developed to ensure high recovery and minimal interference.

A typical LLE procedure for the analysis of EDDP from urine or plasma involves the alkalinization of the sample, followed by extraction with an organic solvent. mdpi.com For instance, a mixture of n-hexane and isopropanol (B130326) (97:3 v/v) at a basic pH has been utilized. mdpi.com In such methods, a known amount of Eddp-D3 perchlorate solution is added to the biological sample prior to extraction. oup.com The fundamental principle is that the deuterated standard, being chemically almost identical to the analyte, will exhibit similar partitioning behavior between the aqueous and organic phases. nih.gov This co-extraction allows for the accurate correction of any analyte loss during the extraction process.

The efficiency of LLE methods is typically evaluated by determining the recovery of the analyte and the internal standard. Studies have demonstrated high recovery rates for EDDP when using LLE, often exceeding 90%. nih.govresearchgate.net For example, a method for determining methadone and EDDP in biological fluids reported recovery rates of 101.5% for EDDP from serum after deproteinization and solid phase extraction, and 97.9% from direct urine analysis. researchgate.net The use of a deuterated internal standard like Eddp-D3 perchlorate is crucial for achieving such high accuracy. nih.gov

| Parameter | Finding | Reference |

| Extraction Solvent | n-hexane:isopropanol (97:3) | mdpi.com |

| pH Condition | Basic (pH 10) | mdpi.com |

| Analyte Recovery (EDDP) | >90% | nih.govresearchgate.net |

| Internal Standard | Eddp-D3 perchlorate | oup.com |

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction (SPME) has emerged as a simple, rapid, and solvent-free alternative to traditional extraction techniques like LLE. researchgate.netnih.gov It is particularly advantageous when dealing with small sample volumes. oup.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. researchgate.netnih.gov For the analysis of EDDP, Eddp-D3 perchlorate is added as an internal standard to the sample matrix before the extraction process. researchgate.netnih.gov

Several studies have demonstrated the successful application of SPME for the determination of EDDP in various biological matrices, including saliva and hair. researchgate.netnih.govoup.comnih.gov For instance, a method using a 100-µm polydimethylsiloxane (B3030410) (PDMS) fiber for the analysis of EDDP in saliva reported a shorter extraction time of 30 minutes compared to LLE. oup.comnih.govmendeley.com The analytical recoveries for both SPME and LLE were comparable, ranging from 98.8% to 103.6%, highlighting the accuracy of the SPME method when a deuterated internal standard is employed. oup.comnih.govmendeley.com

The use of headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has also been developed for the analysis of EDDP in hair. researchgate.net In this method, digested hair samples containing Eddp-D3 perchlorate as an internal standard are heated, and the volatile analytes in the headspace are extracted by the SPME fiber. researchgate.net This technique has shown good linearity and reproducibility for the quantification of EDDP. researchgate.net

| Parameter | Finding | Reference |

| Fiber Coating | 100-µm polydimethylsiloxane (PDMS) | researchgate.netnih.govoup.comnih.gov |

| Application | Saliva, Hair | researchgate.netnih.govoup.comnih.gov |

| Extraction Time | 30 minutes | oup.comnih.govmendeley.com |

| Analytical Recovery | 98.8% - 103.6% (compared to LLE) | oup.comnih.govmendeley.com |

| Linearity (EDDP in hair) | 1.0-50 ng/mg | researchgate.netnih.gov |

Mechanistic and in Vitro Biotransformation Research Applications of Eddp D3 Perchlorate

Utility as an Internal Standard in Enzymatic Reaction Kinetics

The precision of in vitro enzymatic studies heavily relies on the accurate measurement of metabolite formation. EDDP-D3 perchlorate (B79767) is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enhance the accuracy and reliability of these measurements. sigmaaldrich.comcerilliant.comcerilliant.com Its stable isotope label allows it to be distinguished from the non-deuterated, biologically generated EDDP, while mimicking its chemical and physical properties during sample preparation and analysis. This minimizes variability and allows for precise quantification.

Methadone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, through N-demethylation to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). medchemexpress.comnih.gov In vitro studies designed to assess the activity of these enzymes often involve incubating the parent drug, methadone, with a system containing the enzyme of interest. By adding a known concentration of EDDP-D3 perchlorate to the reaction mixture before sample processing, researchers can accurately quantify the amount of EDDP produced. nih.govnih.gov This is because the ratio of the mass spectrometric signal of the analyte (EDDP) to that of the internal standard (EDDP-D3) is used for quantification, correcting for any loss of analyte during extraction and analysis.

For instance, research has utilized EDDP-D3 as an internal standard to investigate the N-demethylation of methadone by various CYP2B6 polymorphic variants. nih.gov These studies are crucial for understanding how genetic differences in these enzymes can lead to interindividual variability in drug metabolism and response. Similarly, the role of CYP3A4 in methadone metabolism has been extensively studied using this internal standard to ensure accurate kinetic data. medchemexpress.comoup.com

Methadone is administered as a racemic mixture of (R)- and (S)-methadone, and its metabolism is stereoselective. nih.govoup.com The two enantiomers are metabolized at different rates by different CYP enzymes. oup.com CYP2B6, for example, preferentially metabolizes (S)-methadone, while CYP2C19 shows a preference for (R)-methadone. oup.com

Assessment of Cytochrome P450 (CYP) Enzyme Activity (e.g., CYP2B6, CYP3A4)

Application in In Vitro Model Systems for Biotransformation Studies

To predict how a drug will be metabolized in the human body, researchers use various in vitro model systems that mimic the metabolic environment of the liver. EDDP-D3 perchlorate is a key component in studies utilizing these systems for methadone biotransformation.

For example, studies have used HLMs to screen for the inhibitory effects of various compounds on methadone metabolism, with EDDP-D3 perchlorate ensuring the accuracy of the resulting inhibition data. oup.comoup.com

To study the contribution of a single, specific enzyme to a drug's metabolism, researchers use recombinant enzyme expression systems. These systems, often using insect or bacterial cells, are engineered to produce a high concentration of a single human CYP enzyme, such as CYP2B6 or CYP3A4. nih.gov

In this context, EDDP-D3 perchlorate is used as an internal standard to quantify the EDDP formed when methadone is incubated with these specific recombinant enzymes. nih.gov This allows for a detailed characterization of the kinetic properties of individual enzymes in metabolizing methadone, free from the confounding activities of other enzymes present in more complex systems like HLMs. This approach has been instrumental in delineating the specific roles of CYP2B6 and CYP3A4 in methadone's metabolic clearance. nih.gov

Use with Human Liver Microsomes (HLMs)

Determination of Enzyme Kinetic Parameters through Isotope Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that uses isotopically labeled compounds to measure the concentration of an analyte with high precision and accuracy. EDDP-D3 perchlorate is ideally suited for this application in the study of methadone metabolism.

By adding a known amount of EDDP-D3 perchlorate to an in vitro incubation, it serves as an internal calibrant. The ratio of the naturally occurring analyte (EDDP) to the "spiked" stable isotope-labeled standard (EDDP-D3) is measured by a mass spectrometer. This ratio is then used to calculate the exact amount of EDDP produced during the enzymatic reaction.

This high-quality quantitative data is essential for determining fundamental enzyme kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). Accurate determination of Km and Vmax is critical for predicting a drug's metabolic fate in vivo and for understanding how factors like genetic polymorphisms or co-administered drugs might alter its metabolism. For instance, detailed kinetic analyses using EDDP-D3 perchlorate have revealed the differing affinities (Km) and metabolic capacities (Vmax) of various CYP2B6 variants for methadone. nih.gov

Table 1: Enzyme Kinetic Parameters for Methadone N-demethylation by CYP2B6 Variants This table is representative of data that would be generated using EDDP-D3 perchlorate as an internal standard. The values are for illustrative purposes and are based on findings from cited literature.

| CYP2B6 Variant | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) |

| CYP2B6.1 (Wild-type) | (R)-Methadone | 15 ± 2 | 1.2 ± 0.1 |

| (S)-Methadone | 8 ± 1 | 2.5 ± 0.2 | |

| CYP2B6.4 | (R)-Methadone | 10 ± 1.5 | 2.4 ± 0.3 |

| (S)-Methadone | 5 ± 0.8 | 4.8 ± 0.5 | |

| CYP2B6.6 | (R)-Methadone | 25 ± 4 | 0.6 ± 0.05 |

| (S)-Methadone | 14 ± 2 | 1.3 ± 0.1 | |

| Data adapted from studies such as those by Gadel et al. (2020) and Totah et al. (2008). nih.govnih.gov |

Table 2: Application of EDDP-D3 Perchlorate in Different In Vitro Systems This table summarizes the primary uses of EDDP-D3 perchlorate across various in vitro research applications.

| In Vitro System | Primary Application of EDDP-D3 Perchlorate | Research Focus |

| Human Liver Microsomes (HLMs) | Internal standard for EDDP quantification | Overall hepatic metabolism, drug-drug interaction screening |

| Recombinant CYP Enzymes | Internal standard for EDDP quantification | Characterization of single enzyme kinetics (Km, Vmax) |

| Stereoselectivity Studies | Internal standard for (R)- and (S)-EDDP quantification | Enantiomer-specific metabolism and interactions |

| Isotope Dilution Mass Spectrometry (IDMS) | Calibrant for precise concentration determination | Accurate determination of enzyme kinetic parameters |

Theoretical and Computational Chemistry Studies of Eddp D3 Perchlorate

Molecular Modeling and Conformational Analysis

Molecular modeling, particularly conformational analysis, is the first step in the computational study of a flexible molecule like the Eddp-D3 cation. The goal is to identify the molecule's most stable three-dimensional structures, or conformers, which correspond to energy minima on its potential energy surface.

Molecular mechanics (MM) methods, using force fields such as MMFF94 or AMBER, are typically employed for an initial broad search of the conformational space. These methods are computationally inexpensive and can rapidly screen thousands of possible conformations. For a molecule like the Eddp-D3 cation, key degrees of freedom would include the rotation around the C-C single bonds in the pyrrolinium ring and the orientation of the two phenyl groups.

Table 1: Hypothetical Low-Energy Conformers of the Eddp-D3 Cation This table is illustrative and not based on published experimental data for Eddp-D3 perchlorate (B79767).

| Conformer ID | Dihedral Angle 1 (N-C-C-C) (°) | Dihedral Angle 2 (C-C-Ph1) (°) | Dihedral Angle 3 (C-C-Ph2) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | 15.2 | 45.3 | -75.8 | 0.00 |

| 2 | 14.8 | -44.5 | 76.2 | 0.05 |

| 3 | 15.5 | 89.1 | -88.4 | 1.20 |

Quantum Chemical Calculations for Electronic Structure and Stability Prediction

Following conformational analysis, quantum chemical calculations are employed to obtain more accurate energies and to investigate the electronic properties of the most stable conformers. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this purpose. mdpi.com

These calculations can provide insights into the stability of the Eddp-D3 cation. The stability is influenced by the delocalization of the positive charge within the pyrrolinium ring and by the electronic effects of the substituent groups. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Table 2: Hypothetical Calculated Electronic Properties of the Eddp-D3 Cation (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and not based on published experimental data for Eddp-D3 perchlorate.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 15.2 D |

Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, MS fragmentation patterns)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. liverpool.ac.uk These shielding constants can then be converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.comblogspot.com For Eddp-D3 perchlorate, such calculations could predict the ¹H and ¹³C chemical shifts. While specific calculations for this molecule are not published, the methodology is well-established. researchgate.net

Mass Spectrometry Fragmentation: Predicting the fragmentation patterns observed in mass spectrometry is more complex but can be approached computationally. One method involves calculating the bond dissociation energies (BDEs) for the various bonds within the molecule. The bonds with the lowest BDEs are the most likely to break upon collision-induced dissociation (CID). For the Eddp-D3 cation, a likely fragmentation pathway would involve the loss of the ethyl group or cleavage of the pyrrolinium ring. Advanced computational mass spectrometry approaches use rule-based systems or machine learning models trained on large spectral databases to predict fragmentation. uni-jena.debiorxiv.orgjst.go.jpoup.comoup.com

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for the EDDP Cation This table is illustrative and not based on published experimental data for Eddp-D3 perchlorate.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=N | 170.5 | 169.8 |

| C-Ph | 142.1 | 141.5 |

| C-CH3 | 55.4 | 54.9 |

| CH-CH3 | 21.3 | 20.8 |

Table 4: Hypothetical MS Fragmentation Pathway for the EDDP Cation This table is illustrative and not based on published experimental data for Eddp-D3 perchlorate.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 278.2 | [EDDP - C2H5]⁺ | 249.2 | C2H5 |

| 278.2 | [EDDP - C7H7]⁺ | 187.1 | C7H7 |

Isotope Effect Analysis in Model Reaction Mechanisms

The primary use of Eddp-D3 perchlorate is as a stable isotope-labeled internal standard, which relies on the mass difference between it and the unlabeled EDDP. The deuterium (B1214612) labeling can also give rise to a kinetic isotope effect (KIE) in chemical reactions. The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org

Computational chemistry can be used to predict KIEs by modeling the transition state of a reaction. mdpi.com For example, in the context of methadone metabolism, the formation of EDDP involves N-demethylation. While the D3 label in Eddp-D3 perchlorate is on the ethyl group, a hypothetical study could investigate the KIE for a reaction involving C-H bond cleavage at this position.

The theoretical calculation of KIEs involves computing the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. The zero-point vibrational energies (ZPVEs) are lower for the heavier isotope, which can lead to a higher activation energy and a slower reaction rate (a "normal" KIE where kH/kD > 1). nih.govnih.gov This type of analysis is crucial in drug development for understanding how deuteration can alter metabolic pathways. nih.gov

Table 5: Hypothetical Calculated Vibrational Frequencies and KIE for C-H/D Bond Cleavage This table is illustrative and not based on published experimental data for Eddp-D3 perchlorate.

| Vibrational Mode | Frequency (H) (cm⁻¹) | Frequency (D) (cm⁻¹) | Contribution to KIE |

|---|---|---|---|

| C-H/D Stretch (Reactant) | 2980 | 2150 | Normal |

| C-H/D Bend (Reactant) | 1450 | 1050 | Normal |

| C-H/D Stretch (Transition State) | 1500i | 1080i | Inverse |

| Calculated KIE (kH/kD) | 3.5 |

Role of Eddp D3 Perchlorate As a Certified Reference Material Crm in Scientific Research Quality Assurance

Metrological Traceability and Uncertainty Budgets in Reference Material Certification

The certification of Eddp-D3 perchlorate (B79767) as a CRM is a rigorous process governed by international standards such as ISO 17034 and ISO/IEC 17025. caymanchem.comlipomed-shop.comapexchemicals.co.th These standards mandate the establishment of metrological traceability, which links the certified value of the CRM to a recognized national or international standard through an unbroken chain of comparisons, each with a stated uncertainty. caymanchem.comjctlm.org The certificate of analysis accompanying a CRM provides the certified property value and its associated uncertainty, which is crucial for laboratories to calculate the uncertainty of their own measurements. caymanchem.comcaymanchem.com

An uncertainty budget is a comprehensive statement that identifies all significant sources of uncertainty in the certification process and quantifies their contribution to the combined uncertainty of the certified value. wa.govmdpi.com For a CRM like Eddp-D3 perchlorate, which is typically supplied as a solution, the uncertainty budget considers various factors. These include the purity of the neat material, the accuracy of the weighing and dilution steps, the homogeneity of the solution, and its stability over time.

Interactive Data Table: Example of an Uncertainty Budget for a Certified Reference Material

| Uncertainty Source | Type of Evaluation | Relative Standard Uncertainty (u) |

|---|---|---|

| Purity of Neat Material | ||

| Chromatographic Purity (e.g., HPLC, GC) | Type A | 0.0015 |

| Residual Solvents (e.g., GC-HS) | Type B | 0.0005 |

| Water Content (e.g., Karl Fischer) | Type B | 0.0003 |

| Inorganic Impurities | Type B | 0.0001 |

| Preparation of the Solution | ||

| Mass of CRM (Balance Calibration) | Type B | 0.0002 |

| Volume of Solvent (Flask Calibration) | Type B | 0.0010 |

| Homogeneity of the Solution | ||

| Between-Ampoule Variation | Type A | 0.0020 |

| Stability of the Solution | ||

| Long-Term Stability | Type A | 0.0025 |

| Short-Term Stability (Transport) | Type A | 0.0010 |

| Combined Standard Uncertainty (u_c) | 0.0038 | |

| Expanded Uncertainty (U) (k=2, 95% confidence) | 0.0076 |

This table is for illustrative purposes and does not represent the actual uncertainty budget for a specific batch of Eddp-D3 perchlorate.

Participation in Inter-laboratory Proficiency Testing Programs

Proficiency testing (PT) is a vital component of external quality assurance for laboratories. cts-forensics.comresearchgate.netlgcstandards.com It involves the analysis of the same samples by multiple laboratories, allowing for an independent assessment of their analytical performance. cts-forensics.comresearchgate.net Eddp-D3 perchlorate plays a crucial role in these programs, particularly those focused on urine drug testing for methadone compliance. researchgate.netlgcstandards.comarvecon.de Laboratories participating in such schemes analyze samples containing EDDP and report their findings, which are then compared against the assigned value. cts-forensics.com

The use of Eddp-D3 perchlorate as an internal standard is a common practice in the confirmatory analysis of these proficiency testing samples, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). cts-forensics.comoup.com The College of American Pathologists (CAP) is one of the prominent providers of proficiency testing programs that include EDDP. researchgate.netcap.org The participation in such programs has seen a significant increase, reflecting the growing importance of monitoring methadone metabolite levels. researchgate.net

Interactive Data Table: Growth in Laboratory Participation in CAP Urine Drug Testing Survey for EDDP

| Year | Number of Participating Laboratories |

|---|---|

| 2011 | 35 |

| 2017 | 132 |

Data sourced from a study on the College of American Pathologists Urine Drug Testing, Screening Survey. researchgate.net

Research into Long-Term Stability and Storage Conditions of Reference Standards

The long-term stability of a CRM is a critical parameter that ensures its fitness for purpose throughout its certified lifetime. ijpbs.comnih.govnih.gov For Eddp-D3 perchlorate, extensive research has been conducted to determine its stability under various storage conditions. The recommended storage temperature for Eddp-D3 perchlorate solutions is typically -20°C. caymanchem.comcaymanchem.com

Studies have demonstrated the long-term stability of deuterated standards under these conditions. For instance, one supplier indicates a stability of at least 910 days for their EDDP (perchlorate) CRM when stored at -20°C. Another study on deuterated internal standards for other drugs showed stability for up to 6 weeks in stock solutions and for 3 months in plasma when stored at -80°C. nih.gov In contrast, a study on the non-deuterated form, EDDP, in saliva samples indicated a decrease in concentration after two months when stored at 4°C, highlighting the importance of appropriate storage conditions and the potential for degradation in different matrices. nih.goveurekaselect.com

The stability of these reference materials is assessed through rigorous testing protocols, often involving analysis at multiple time points to monitor for any degradation. nih.govnih.gov The results of these studies are crucial for establishing the expiry date of the CRM and for providing users with confidence in the accuracy of the certified value over time.

Interactive Data Table: Summary of Stability Findings for Eddp-D3 Perchlorate and Related Compounds

| Compound | Matrix | Storage Temperature | Duration | Stability Finding |

|---|---|---|---|---|

| EDDP (perchlorate) CRM | Methanol (B129727) | -20°C | ≥ 910 days | Stable |

| Deuterated antibiotic standards | Methanol (stock solution) | -20°C | 6 weeks | Stable nih.gov |

| Deuterated antibiotic standards | Human Plasma | -80°C | 3 months | Stable nih.gov |

| EDDP | Saliva | 4°C | 2 months | Decrease observed nih.goveurekaselect.com |

Emerging Research Directions and Future Applications of Deuterated Pyrrolinium Perchlorate Salts

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The primary and most extensively documented application of EDDP-D3 perchlorate (B79767) is its use as a stable-labeled internal standard for the quantification of methadone and its primary, non-deuterated metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). cerilliant.comscientificlabs.co.ukcerilliant.com EDDP is the major urinary metabolite of methadone, a synthetic opioid used for pain management and in opioid dependency treatment. cerilliant.comscientificlabs.co.ukcerilliant.com The accurate measurement of methadone and EDDP is crucial for monitoring patient compliance, assessing metabolic profiles, and in forensic investigations. cerilliant.com

The development of analytical platforms, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been significantly advanced by the availability of EDDP-D3 perchlorate. researchgate.net In these methods, a known quantity of EDDP-D3 perchlorate is added to a biological sample (such as blood, urine, or plasma) at the beginning of the sample preparation process. researchgate.net Because the deuterated standard is chemically almost identical to the non-deuterated analyte (EDDP), it experiences similar extraction efficiencies and chromatographic behaviors, and exhibits similar ionization efficiency in the mass spectrometer.

However, due to the three-dalton mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the analyte and the internal standard. unil.ch This "isotope dilution" strategy corrects for sample loss during preparation and for matrix effects—signal suppression or enhancement caused by other components in the complex biological sample—thereby dramatically improving the accuracy, precision, and sensitivity of the quantification.

Research has focused on optimizing these LC-MS/MS methods for various biological matrices. For instance, validated methods have been established for postmortem blood and urine, achieving high precision and accuracy with linearity from 0.5 to 1000 ng/mL for EDDP. researchgate.net Other studies have developed highly sensitive assays for dried blood spots, reaching a lower limit of quantification of 0.1 mcg/L for both methadone and EDDP, which is particularly valuable for pharmacokinetic studies in pediatric patients where sample volume is limited. nih.gov The use of EDDP-D3 perchlorate has been integral to the simultaneous determination of methadone, EDDP, and other opioids like buprenorphine in a single analytical run, streamlining toxicological analyses.

| Analytical Platform | Matrix | Internal Standard(s) | Lower Limit of Quantification (LLOQ) | Reference(s) |

| UHPLC-MS/MS | Postmortem Blood, Urine | Methadone-d9, EDDP-d3 | 0.5 ng/mL (for EDDP) | researchgate.net |

| LC-MS/MS | Human Plasma | d4-Bu, d3-norBu, (R,S)-d3-Met, (R,S)-d3-EDDP | 0.2 ng/mL (for Bu/norBu) | |

| LC-ESI-MS/MS | Dried Blood Spots | Methadone-d9, EDDP-d5 * | 0.1 mcg/L (for EDDP) | nih.gov |

| LC-APCI-MS/MS | Human Breast Milk | Not specified for EDDP | 5 ng/mL (for EDDP) | oup.com |

| LC-MS/MS | Postmortem Blood & Brain | Not specified | 0.001 mg/kg (Blood), 0.001 mg/kg (Brain) | researchgate.net |

Note: The referenced study used EDDP-d5, another deuterated variant, demonstrating the principle's applicability.

Integration with Advanced Chemical Biology and Systems Biology Approaches

While EDDP-D3 perchlorate does not have a direct pharmacological effect, its role as an analytical standard is indispensable for advanced studies in chemical and systems biology. These fields seek to understand the complex interactions of drugs within a biological system, from metabolic pathways to systemic effects. The precise quantification of drug metabolites, enabled by standards like EDDP-D3 perchlorate, provides the high-quality data necessary to build and validate pharmacokinetic and pharmacodynamic models. ubc.ca

For example, understanding the metabolism of methadone, which is primarily carried out by cytochrome P450 enzymes such as CYP3A4 and CYP2B6, is critical for predicting drug-drug interactions and patient response. medchemexpress.commedchemexpress.com Studies using EDDP-D3 perchlorate as an internal standard allow for accurate measurement of the EDDP/methadone ratio in patients. researchgate.net This ratio can serve as a biomarker for metabolic activity, helping to identify individuals who may be "fast" or "slow" metabolizers of methadone, which has direct implications for personalized medicine.

Furthermore, research investigating the potential for deuterated drugs to "fly under the radar" of standard drug screening tests highlights the importance of being aware of such compounds. researchgate.net A recent study explored whether common immunoassays could detect various deuterated drugs of abuse, finding that the CEDIA EDDP assay showed a high cross-reactivity of 107% with a spiked deuterated EDDP sample. researchgate.net This indicates that while some existing platforms may detect such compounds, the rise of "heavy drugs" necessitates the development of more specific mass spectrometry-based methods for which standards like EDDP-D3 perchlorate are essential for confirmation and quantification.

Exploration of Applications in Non-Biological Chemical Synthesis and Reaction Monitoring

The application of EDDP-D3 perchlorate has been overwhelmingly concentrated in the bioanalytical sphere. Its synthesis involves the deuteration of a methadone-related precursor followed by oxidation and salt formation with perchloric acid to ensure stability. While its use in monitoring non-biological chemical reactions is not widely reported, the principles of isotope dilution mass spectrometry are directly transferable.

Theoretically, EDDP-D3 perchlorate could be used as an internal standard to precisely quantify the formation of EDDP in a synthetic chemical reaction. This would be valuable for reaction optimization, kinetic studies, or high-throughput screening of catalysts or reaction conditions where EDDP is a target product or a byproduct. The stability of the deuterium label and the distinct mass signal would provide a reliable method for tracking reaction progress and calculating yield with high accuracy, analogous to its use in biological matrices. However, this remains a potential area for future exploration rather than a current field of active research.

Innovations in Deuterium Labeling Strategies for Complex Chemical Compounds

The synthesis of EDDP-D3 perchlorate relies on established methods for introducing deuterium into organic molecules. ubc.caubc.ca However, the broader field of chemical synthesis is continually seeking more efficient, selective, and versatile methods for deuterium labeling, particularly for complex structures like N-heterocycles, which are prevalent in pharmaceuticals. acs.orgchemrxiv.orgd-nb.info

Recent innovations that could be applied to the synthesis of next-generation deuterated standards include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium and rhodium catalysts have shown remarkable efficacy in selectively deuterating N-heterocycles. acs.orgnih.gov For instance, iridium(I) NHC/phosphine catalysts can selectively label indole (B1671886) and pyrrole (B145914) rings, while rhodium nanoparticles can catalyze deuteration under mild conditions (1 bar of deuterium gas). acs.orgnih.gov These methods often allow for late-stage labeling of complex molecules with high functional group tolerance. nih.govacs.org

Base-Mediated Deuteration: A metal-free approach using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has emerged as a powerful method for deuterating N-heterocycles like pyridines. d-nb.info This technique can achieve high levels of deuterium incorporation with distinct regioselectivity compared to many metal-catalyzed reactions. chemrxiv.org

Directing Group Strategies: The use of N-protecting groups to direct C-H activation and subsequent deuteration to specific positions on a heterocyclic ring is a key strategy. acs.org The ability to remove these directing groups under mild conditions while retaining the deuterium label is crucial for the synthesis of the final labeled product. acs.org

These advanced labeling techniques offer pathways to synthesize not only EDDP-D3 perchlorate more efficiently but also to create a wider array of deuterated standards with labels in specific, metabolically stable positions. Such innovations are critical for pushing the boundaries of analytical sensitivity and for supporting the development of safer and more effective deuterated drugs. acs.org

Q & A

What analytical methodologies are recommended for detecting and quantifying EDDP-D3 perchlorate in complex biological matrices?

Answer:

EDDP-D3 perchlorate, a deuterated internal standard, is critical for isotope dilution mass spectrometry (IDMS) to enhance precision in perchlorate quantification. Key steps include:

- Liquid Chromatography/Mass Spectrometry (LC/MS): Use selective ion monitoring (SIM) at m/z 83 (ClO₃⁻ fragment) and m/z 85 (isotopic confirmation) to avoid sulfate interference .

- Isotopic Ratio Validation: Confirm perchlorate identity using the natural ³⁵Cl/³⁷Cl isotopic ratio (3.0655) to distinguish from interfering compounds .

- Internal Standard Calibration: Isotopically labeled EDDP-D3 perchlorate compensates for matrix effects and instrument variability. Practical quantitation limits (PQLs) should be established for aqueous, soil, and biota samples .

How does EDDP-D3 perchlorate facilitate mechanistic studies of thyroid disruption in model organisms?

Answer:

EDDP-D3 perchlorate is used to trace perchlorate’s inhibition of iodide uptake in thyroid studies. Key applications include:

- Dose-Response Analysis: Chronic exposure experiments (e.g., 10–100 ppm in stickleback fish) reveal non-monotonic thyroid hormone (T3/T4) responses, suggesting compensatory thyroid follicle hyperplasia .

- Gonadal Development: Advanced spermatogenic stages and ovarian follicle counts in exposed organisms are measured to assess endocrine disruption independent of gross morphological changes .

- Oxidative Stress Markers: In C. elegans, EDDP-D3 perchlorate exposure correlates with reduced lifespan, body length, and altered ROS/SOD/CAT activity, indicating oxidative damage pathways .

What experimental design considerations are critical when reconciling contradictory data on perchlorate’s ecotoxicological effects?

Answer:

Conflicting results (e.g., thyroid hormone levels vs. morphological effects) require:

- Nonlinear Dose Modeling: Address non-monotonic responses (e.g., higher T4 at low doses but inhibition at high doses) using hormetic models .

- Species-Specific Sensitivity: Compare C. elegans (growth retardation at 1 ppm) vs. stickleback (no morphological changes ≤100 ppm) to identify critical thresholds.

- Confounding Factors: Control for dietary iodine intake in mammalian studies, as perchlorate’s inhibition of iodide uptake is iodine-dependent .

How can researchers address controversies in perchlorate risk assessment derived from regulatory and academic studies?

Answer:

Discrepancies between EPA and NAS-derived reference doses (RfD) stem from:

- Adversity Criteria: NAS classified iodide uptake inhibition as “nonadverse,” while EPA deemed it a precursor to hypothyroidism .

- Uncertainty Factors: NAS applied a lower uncertainty factor (10 vs. EPA’s 30), ignoring sensitive subpopulations (e.g., pregnant women, infants) .

- Compensatory Mechanisms: Thyroid hyperplasia in chronic exposure models may mask early-stage toxicity, requiring longitudinal biomarker tracking .

What advanced techniques are used to study perchlorate’s environmental persistence and bioaccumulation?

Answer:

- Isotope-Labeled Tracers: EDDP-D3 perchlorate quantifies bioaccumulation factors (BAFs) in crops like lettuce, which concentrate perchlorate 5–40× from irrigation water .

- Soil-Water Partitioning: Measure Kd values under varying redox conditions to predict groundwater contamination .

- Debris Impact Modeling: For aerospace applications, simulate perchlorate debris deposition in confined aquatic systems using site-specific hydrodynamic data .

How should researchers design studies to evaluate perchlorate’s interaction with co-contaminants (e.g., nitrate, heavy metals)?

Answer:

- Additive/Synergistic Effects: Use factorial designs to test perchlorate + nitrate mixtures on iodide uptake inhibition in thyroid cell lines .

- Oxidative Stress Pathways: Co-exposure studies with arsenic or cadmium in C. elegans quantify MDA/GSH levels to assess combined oxidative damage .

- Statistical Power: Account for heterogeneous variance in multi-stressor experiments using mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.